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Compound Name: 3-Ethenyltriazole-4-sulfonamide

Cat. No.: B2815575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: While specific public-domain data on the discovery and history of 3-Ethenyltriazole-
4-sulfonamide remains elusive, this technical guide provides an in-depth exploration of the

broader class of triazole-sulfonamide hybrids. This document will detail the synthesis, biological

activities, and experimental protocols relevant to analogous structures, offering a valuable

resource for researchers in medicinal chemistry and drug discovery. By examining the

established knowledge surrounding vinyl-triazole and sulfonamide-triazole compounds, this

guide aims to equip scientists with the foundational information necessary to explore this

promising area of chemical research.

Introduction: The Absence of "3-Ethenyltriazole-4-
sulfonamide" in Public Records
An extensive search of scientific literature, patent databases, and chemical registries did not

yield specific information for a compound explicitly named "3-Ethenyltriazole-4-sulfonamide."

This suggests that the compound may be a novel entity not yet described in published

literature, a proprietary molecule not publicly disclosed, or referred to under a different

nomenclature. However, the constituent moieties—a triazole ring, an ethenyl (vinyl) group, and

a sulfonamide functional group—are all well-established pharmacophores. The combination of

these groups into hybrid molecules is a known strategy in medicinal chemistry to develop novel

therapeutic agents. This guide will, therefore, focus on the available technical information for
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structurally related compounds, specifically vinyl-triazole derivatives and sulfonamide-triazole

hybrids.

The Triazole-Sulfonamide Hybrid: A Promising
Scaffold
The conjugation of a triazole ring with a sulfonamide group has given rise to a diverse range of

compounds with significant biological activities. Triazoles are five-membered heterocyclic rings

containing three nitrogen atoms, existing as 1,2,3-triazoles and 1,2,4-triazoles. They are known

for their metabolic stability and ability to participate in hydrogen bonding. Sulfonamides,

characterized by the -S(=O)₂-NR₂ functional group, are a cornerstone of antibacterial therapy

and are also found in drugs with other therapeutic applications, including diuretics,

anticonvulsants, and anti-inflammatory agents. The combination of these two scaffolds has

been explored for various therapeutic targets.

Synthesis Strategies for Triazole-Sulfonamide
Derivatives
The synthesis of triazole-sulfonamide hybrids often involves multi-step reaction sequences. A

common and powerful method for the synthesis of 1,2,3-triazole derivatives is the Copper(I)-

catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry". For 1,2,4-

triazoles, various condensation reactions are employed.

General Synthetic Workflow:

The synthesis of a hypothetical ethenyltriazole sulfonamide would likely involve the preparation

of key intermediates: a triazole ring bearing an ethenyl group and a sulfonamide moiety that

can be coupled.
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Figure 1: A generalized synthetic workflow for Ethenyltriazole Sulfonamides.

Experimental Protocol: Synthesis of 1,2,3-Triazole-Sulfonamide Hybrids via Click Chemistry

This protocol is adapted from the synthesis of novel sulfonamide-1,2,3-triazole molecular

conjugates.[1]

Synthesis of the Azide Intermediate:

Dissolve the starting amine (e.g., a substituted aniline) in a suitable solvent system (e.g.,

acetonitrile and water).

Add an acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C.

Add a solution of sodium nitrite dropwise to form the diazonium salt.

Add a solution of sodium azide to the diazonium salt solution to yield the corresponding

azide.
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Extract the azide with an organic solvent, dry, and concentrate under reduced pressure.

Synthesis of the Alkyne Intermediate:

Prepare a terminal alkyne bearing the desired functionality. For an ethenyltriazole, this

could potentially start from a precursor that can be converted to a vinyl group post-

cyclization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Dissolve the azide intermediate and the alkyne intermediate in a solvent mixture (e.g., t-

butanol and water).

Add a copper(II) sulfate solution and a reducing agent (e.g., sodium ascorbate) to

generate the copper(I) catalyst in situ.

Stir the reaction mixture at room temperature until completion (monitored by TLC).

Work up the reaction by adding water and extracting with an organic solvent.

Purify the resulting triazole product by column chromatography.

Biological Activities of Triazole-Sulfonamide
Derivatives
While there is no specific data for 3-Ethenyltriazole-4-sulfonamide, related compounds have

shown a wide range of biological activities. The following table summarizes the activities of

various sulfonamide-triazole hybrids.
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Compound
Class

Biological
Activity

Target
Organism/Cell
Line

Key Findings Reference

Sulfonamide-

1,2,4-triazole

derivatives

Antifungal,

Antibacterial

Various

micromycetes

and bacteria

Showed

significant

antifungal activity

compared to

bifonazole.

Gram-negative

bacteria were

more sensitive

than Gram-

positive.

[2]

1,2,3-Triazole-

Sulfonamide

hybrids

Antiproliferative

MGC-803

(gastric cancer),

EC-109

(esophageal

cancer), PC-3

(prostate cancer)

A compound with

an S-(2-

pyridyl)thiomethy

l moiety showed

10-fold greater

activity against

the stomach

cancer cell line

than 5-

fluorouracil.

[3]

New sulfonamide

derivatives

based on 1,2,3-

triazoles

Anticancer,

Antioxidant,

Cholinesterase

inhibition

A549 (lung

cancer), HDF

(healthy cell line)

Some

compounds

showed better

cytotoxic effects

against A549

than cisplatin.

Significant AChE

inhibitory activity

was also

observed.

[4]

Sulfonamide-

1,2,3-triazole

Antiparasitic Toxoplasma

gondii

A

nanoformulation

[1]
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molecular

conjugates

of one compound

resulted in 100%

survival and

100% parasite

reduction in a

murine model.

New vinyl-1,2,4-

triazole

derivatives

Antimicrobial
Various bacteria

and fungi

Compounds

showed good

antifungal

activity, in some

cases better than

ketoconazole

and bifonazole.

[5]

Signaling Pathways and Mechanism of Action
The mechanism of action for triazole-sulfonamide hybrids is diverse and depends on the

specific chemical structure and the therapeutic target.

Antifungal Activity: Many 1,2,4-triazole derivatives act by inhibiting the enzyme lanosterol

14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential

component of the fungal cell membrane.[5]
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Figure 2: Inhibition of Ergosterol Biosynthesis by Vinyl-1,2,4-Triazole Derivatives.

Antibacterial Activity: The sulfonamide moiety classically acts as a competitive inhibitor of

dihydropteroate synthase (DHPS), an enzyme involved in the bacterial synthesis of folic

acid. Folic acid is essential for the synthesis of nucleic acids and amino acids.
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Figure 3: Mechanism of Action of Sulfonamides via Inhibition of Folic Acid Synthesis.

Future Directions
The field of triazole-sulfonamide hybrids remains a fertile ground for drug discovery. The

potential to synthesize a molecule like 3-Ethenyltriazole-4-sulfonamide exists, and based on

the activities of related compounds, it could be a candidate for antimicrobial, anticancer, or

antiparasitic applications. Future research should focus on:

The targeted synthesis of novel ethenyltriazole sulfonamides.

Screening of these compounds against a wide range of biological targets.

Structure-activity relationship (SAR) studies to optimize potency and selectivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2815575?utm_src=pdf-body-img
https://www.benchchem.com/product/b2815575?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2815575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead

compounds.

Conclusion
While the specific compound "3-Ethenyltriazole-4-sulfonamide" is not documented in the

public domain, the foundational chemistry and biology of its constituent parts are well-

established. The synthesis of related vinyl-triazole and sulfonamide-triazole hybrids has been

successfully achieved, and these compounds have demonstrated a remarkable breadth of

biological activities. This guide provides a comprehensive overview of the current knowledge,

offering valuable insights and methodologies for researchers and drug development

professionals interested in exploring this promising class of molecules. The lack of specific data

for the target compound should be seen not as a limitation, but as an opportunity for novel

discovery in the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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